molecular formula C18H15NO3 B3050432 4,4',4''-Nitrilotriphenol CAS No. 25926-14-1

4,4',4''-Nitrilotriphenol

Cat. No.: B3050432
CAS No.: 25926-14-1
M. Wt: 293.3 g/mol
InChI Key: HUPXQMGQXGDRNA-UHFFFAOYSA-N
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Description

Contextualization within Triarylamine and Triphenol Chemistry

4,4',4''-Nitrilotriphenol is a unique organic molecule that belongs to the broader classes of triarylamines and triphenols. Triarylamines are characterized by a central nitrogen atom bonded to three aryl (aromatic ring) substituents. researchgate.net This structural motif imparts specific electronic properties, most notably the ability to act as an electron donor and to transport positive charge carriers (holes). researchgate.net The nitrogen atom's lone pair of electrons can be delocalized into the aromatic rings, making the molecule electron-rich and readily oxidizable. This property is fundamental to their widespread use in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices. researchgate.netacs.org The propeller-like, three-dimensional structure of triarylamines also plays a crucial role in preventing close packing in the solid state, which can be beneficial for charge transport. researchgate.net

On the other hand, triphenols are compounds containing three hydroxyl (-OH) groups attached to aromatic rings. The phenolic groups are known for their ability to form strong hydrogen bonds and to act as proton donors. They are also precursors to phenoxide ions, which are excellent nucleophiles and ligands for metal coordination. The presence of multiple hydroxyl groups allows for the formation of complex hydrogen-bonded networks and coordination polymers.

This compound merges these two functionalities in a single molecule. It possesses the electron-donating triarylamine core, providing a pathway for electronic applications, while the three peripherally located hydroxyl groups offer sites for further chemical modification, polymerization, and the introduction of other functional properties. This combination makes it a versatile building block in materials science.

Fundamental Structural Features and Design Principles

The structure of this compound consists of a central nitrogen atom covalently bonded to the para-position of three phenol (B47542) rings. This specific arrangement leads to a C3-symmetric, propeller-shaped molecule. The key structural features that underpin its utility in chemical research are:

The Triarylamine Core: The nitrogen atom and the three connected phenyl rings form an electron-rich core. This core is redox-active, meaning it can be reversibly oxidized and reduced, a key feature for its use in hole-transporting materials. researchgate.net

Peripheral Hydroxyl Groups: The three hydroxyl groups are located at the extremities of the molecule. These groups are chemically reactive and can participate in a variety of chemical transformations, including esterification, etherification, and condensation reactions. They are also capable of forming strong intermolecular and intramolecular hydrogen bonds, which can influence the molecule's packing in the solid state and its solubility in various solvents.

Defined Geometry: The molecule has a well-defined, non-planar, three-dimensional structure. This "propeller" shape can inhibit the close packing of molecules, which is often detrimental to the performance of organic electronic devices by preventing charge recombination. researchgate.net

Overview of Key Academic Research Trajectories

Academic research on this compound and its derivatives has primarily focused on its application as a versatile building block for a range of advanced materials. Key research trajectories include:

High-Performance Polymers: The hydroxyl groups of this compound can be used as anchor points for polymerization reactions. This has led to the development of new polymers with high thermal stability, good mechanical properties, and desirable electronic characteristics. For instance, it can be incorporated into polyimides, polyethers, and polyesters to enhance their properties. The triarylamine unit within the polymer backbone imparts hole-transporting capabilities, making these materials suitable for use in organic electronics.

Porous Organic Frameworks (POFs): this compound is an excellent candidate for the construction of porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs). mdpi.comnih.govgoogle.com COFs are a class of crystalline porous materials built from organic molecules linked by strong covalent bonds. google.com The defined geometry and multiple reactive sites of this compound allow it to act as a "node" or "linker" in the framework structure. These materials are being investigated for applications in gas storage and separation, catalysis, and sensing, due to their high surface area, permanent porosity, and tunable functionality. nih.govchemrxiv.org

Dendrimers and Macromolecules: The C3 symmetry of this compound makes it an ideal core for the synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. By building successive generations of branches off the initial triphenol core, researchers can create large, complex molecules with tailored properties for applications in areas like drug delivery, light harvesting, and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXQMGQXGDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595896
Record name 4,4',4''-Nitrilotriphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25926-14-1
Record name 4,4',4''-Nitrilotriphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Functionalization of 4,4 ,4 Nitrilotriphenol

Historical and Contemporary Synthetic Routes to 4,4',4'',4'''-Nitrilotriphenol

The synthesis of 4,4',4''-nitrilotriphenol, a triphenylamine (B166846) derivative, has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry. These methods range from classical condensation reactions to modern catalytic cross-coupling techniques.

The demand for this compound in materials science and other fields has driven the development of scalable synthesis protocols. One of the foundational methods for creating the triphenylamine core involves the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. numberanalytics.com It typically involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. numberanalytics.com For the synthesis of this compound, this could involve reacting a protected p-aminophenol with a p-dihalo-benzene derivative, followed by deprotection. The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines and aryl halides with good functional group tolerance. wikipedia.orglibretexts.org

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. numberanalytics.com

Ligand Exchange: The halide is replaced by the amine. numberanalytics.com

Reductive Elimination: The desired C-N bond is formed, and the palladium(0) catalyst is regenerated. numberanalytics.com

Different generations of catalyst systems have been developed to improve the efficiency and scope of this reaction, allowing for the use of a broader range of substrates under milder conditions. wikipedia.org

Another approach to synthesizing related triphenylamine structures involves the reaction of p-aminophenol. wikipedia.orgnih.gov While not a direct route to this compound, the chemistry of p-aminophenol is relevant. For instance, it is the final intermediate in the industrial synthesis of paracetamol, where it is reacted with acetic anhydride. wikipedia.orgmsu.edu The reactivity of the amino and hydroxyl groups of p-aminophenol highlights its potential as a building block for more complex structures.

The table below outlines key aspects of prominent synthetic strategies.

Synthetic Strategy Key Reagents Catalyst Advantages Challenges
Buchwald-Hartwig AminationAryl Halides, Amines, BasePalladium ComplexesHigh efficiency, wide substrate scope, good functional group tolerance. wikipedia.orgnumberanalytics.comCost of palladium catalyst, need for inert atmosphere. libretexts.org
Ullmann CondensationAryl Halides, Amines, BaseCopperLower catalyst cost compared to palladium.Often requires higher reaction temperatures.
From p-Aminophenolp-Aminophenol, Acetic Anhydride (for derivatization)None (for acetylation)Readily available starting material. wikipedia.orgIndirect route requiring multiple steps for the target molecule.

Interactive Data Table: Comparison of Synthetic Routes

Synthetic RouteCatalystTypical SolventsTemperature Range (°C)Key Features
Buchwald-Hartwig AminationPalladium(0) complexes with phosphine (B1218219) ligandsToluene, THF, Dioxane sigmaaldrich.comRoom Temperature - 110High yields, broad substrate scope. wikipedia.orgnumberanalytics.com
Ullmann CondensationCopper salts or complexesDMF, Pyridine (B92270)100 - 200Cost-effective catalyst.
Nucleophilic Aromatic SubstitutionNonePolar aprotic solvents (e.g., DMSO, DMF)VariesCan be effective with highly activated aryl halides.

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. pjoes.comrsc.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes to minimize waste. rsc.orgscispace.com

For the synthesis of compounds like this compound, green chemistry approaches could involve:

Catalysis: Utilizing highly efficient catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste. scispace.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity. scispace.com

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netwhiterose.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

While specific green synthesis protocols for this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being widely applied to similar transformations. ursinus.edu For example, efforts are underway to develop greener conditions for the Buchwald-Hartwig amination by using more benign solvents and lower catalyst loadings. ursinus.edu

Development of Scalable Synthesis Protocols

Isolation and Characterization from Natural Sources

The presence of this compound in natural sources has not been widely reported. The compound is generally considered to be of synthetic origin.

There is a lack of substantial evidence in the scientific literature to confirm the identification of this compound from plant extracts. While p-aminophenol has been reported in Camellia oleifera, the more complex triphenolamine structure is not a commonly cited natural product. nih.gov

Given the absence of confirmed natural sources, there are no established protocols for the isolation of this compound from natural matrices. Hypothetically, if it were to be isolated, the process would likely involve extraction with an organic solvent followed by chromatographic purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Identification in Plant Extracts

Tailored Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, primarily at the three peripheral hydroxyl groups. These modifications can be used to tune the molecule's physical and chemical properties for specific applications.

Derivatization of the hydroxyl groups can alter properties such as solubility, thermal stability, and electronic characteristics. Common functionalization reactions include:

Etherification: Reaction with alkyl halides to form ether linkages.

Esterification: Reaction with acyl chlorides or anhydrides to form ester groups.

Silylation: Protection of the hydroxyl groups with silylating agents.

These functionalization strategies are crucial for incorporating the this compound core into larger molecular architectures such as polymers, dendrimers, and other advanced materials. For instance, the stable triphenolamine radical has been investigated as a cathode material. researchgate.net The ability to modify the peripheral groups allows for the fine-tuning of the electrochemical properties of the resulting materials.

Synthesis of Phenolic Hydroxyl Derivatives

The phenolic hydroxyl groups are often the primary sites for derivatization due to their reactivity. Common transformations include esterification and etherification, which alter the solubility, electronic nature, and steric hindrance of the parent molecule.

Esterification: The conversion of the phenolic hydroxyl groups to esters is a fundamental strategy. This can be achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding tri-ester. The reaction with acid anhydrides, while typically slower, can be driven to completion with warming or the use of a catalyst. The esterification of phenols is a well-established process, and while direct literature on this compound is sparse, the general principles apply. libretexts.orgnih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for esterification with carboxylic acids, particularly for more sensitive substrates. numberanalytics.com

Etherification: The synthesis of ether derivatives from the phenolic hydroxyl groups, most commonly through the Williamson ether synthesis, is another key functionalization strategy. This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. mt.com This method allows for the introduction of a wide variety of alkyl and aryl groups, thereby systematically modifying the steric and electronic properties of the resulting molecule. For example, reaction with an alkyl bromide would lead to the formation of a tris-ether derivative.

Derivative TypeReagents and ConditionsProductGeneral Yield Range
Tris-ester Acyl chloride, Pyridine, CH₂Cl₂, Room Temperature4,4',4''-Tris(acyloxy)triphenylamine80-95%
Tris-ether Alkyl halide, K₂CO₃, DMF, Heat4,4',4''-Tris(alkoxy)triphenylamine70-90%

Note: The yields are representative of general phenolic esterification and etherification reactions and may vary for this compound.

Introduction of Peripheral Substituents for Property Modulation

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of these substituents is directed by the existing hydroxyl and triphenylamine moieties, which are generally ortho, para-directing. Given that the para positions are already substituted, electrophilic attack is expected to occur at the ortho positions relative to the hydroxyl groups.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can significantly influence the electronic properties and provide handles for further cross-coupling reactions. mt.com Direct halogenation of phenols can be achieved using various reagents. For instance, bromination can be carried out using bromine in a suitable solvent. The use of a Lewis acid catalyst may be required to enhance the electrophilicity of the halogen. mt.com

Nitration: The introduction of nitro groups onto the aromatic rings is a powerful method for modulating the electronic properties of this compound, making it more electron-deficient. byjus.com The nitration of phenols typically occurs under milder conditions than for non-activated aromatic rings. masterorganicchemistry.com A mixture of nitric acid and sulfuric acid is a common nitrating agent, though for highly activated systems like phenols, this can lead to over-reaction and side products. arkat-usa.org More controlled nitration can often be achieved using milder reagents or by protecting the hydroxyl group prior to nitration. wikipedia.org The resulting nitro-substituted triphenylamine can be a precursor to amino-substituted derivatives through reduction.

Substitution ReactionReagent and ConditionsExpected Product
Bromination Br₂, Solvent (e.g., CCl₄ or CH₂Cl₂)2,2',2''-Tribromo-4,4',4''-nitrilotriphenol
Nitration HNO₃/H₂SO₄ (controlled conditions)2,2',2''-Trinitro-4,4',4''-nitrilotriphenol

Note: The products listed are the expected major isomers based on directing group effects.

Formation of Glycosylated and Other Complex Adducts

The phenolic hydroxyl groups of this compound serve as ideal anchor points for the attachment of more complex moieties, such as carbohydrates, to form glycosylated derivatives. Glycosylation can enhance water solubility, influence biological interactions, and alter the self-assembly properties of the molecule. thermofisher.compeakproteins.com

The synthesis of phenolic glycosides typically involves the reaction of a phenoxide with a glycosyl donor, such as a glycosyl halide or a glycosyl trifluoroacetimidate, in the presence of a suitable promoter. The Koenigs-Knorr reaction, for example, utilizes a glycosyl halide and a silver or mercury salt as a promoter. Modern glycosylation methods often employ more efficient and stereoselective approaches. The strategic protection of the hydroxyl groups on the carbohydrate moiety is essential to ensure the desired regioselectivity and stereoselectivity of the glycosidic bond. Following the coupling reaction, deprotection of the sugar's hydroxyl groups yields the final glycosylated triphenylamine derivative. The complexity of these multi-step syntheses requires careful planning and execution. nih.gov

Beyond glycosylation, the tripodal nature of this compound makes it an excellent core for constructing star-shaped molecules and dendrimers. The peripheral hydroxyl groups can be used as initiation points for the divergent growth of dendritic wedges or for the attachment of other functional units, leading to materials with applications in optoelectronics and materials science. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 4,4',4''-Nitrilotriphenol in the solution state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Elucidation of Solution-State Structures

The solution-state structure of this compound can be meticulously mapped using ¹H and ¹³C NMR spectroscopy. The inherent C₃ symmetry of the molecule simplifies the spectra, with chemically equivalent protons and carbons giving rise to single, averaged signals under standard conditions.

In a typical ¹H NMR spectrum, the aromatic protons on the three equivalent phenol (B47542) rings appear as distinct doublets, characteristic of an AA'BB' spin system for each para-substituted ring. The protons ortho and meta to the hydroxyl group can be distinguished based on their chemical shifts and coupling constants. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides direct information about the carbon framework. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, in addition to any solvent peaks. The chemical shifts of the carbon atoms are indicative of their electronic environment; for instance, the carbon atom bonded to the nitrogen (the ipso-carbon of the amine) and the carbon atom bearing the hydroxyl group are significantly shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~8.50br s--OH
¹H~6.85d~8.8Ar-H (ortho to N)
¹H~6.65d~8.8Ar-H (ortho to OH)
¹³C~150.0s-C-OH
¹³C~140.0s-C-N
¹³C~125.0s-Ar-CH (ortho to N)
¹³C~116.0s-Ar-CH (ortho to OH)
Note: Data are representative and may vary based on solvent and experimental conditions. The data is based on expected values for similar structures and would be confirmed by primary literature such as the Journal of the American Chemical Society 1996, 118, 1166-1176.

Conformational Analysis and Dynamic NMR Studies

The three phenyl rings of this compound are not static but can undergo restricted rotation around the C-N bonds. This dynamic process can be investigated using variable temperature NMR studies. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rotation may slow down, leading to the decoalescence of signals and the appearance of distinct resonances for non-equivalent protons or carbons. Such studies allow for the determination of the energy barriers to rotation and provide insights into the molecule's conformational preferences in solution. The propeller-like conformation of triarylamines is a well-studied phenomenon, and dynamic NMR is a key tool in quantifying the energetics of this process.

Heteronuclear NMR Applications

Two-dimensional (2D) heteronuclear NMR experiments are invaluable for the definitive assignment of proton and carbon signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of fragmentation pathways which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be determined, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₈H₁₅NO₃, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Formula
[M+H]⁺294.1125Typically within 5 ppmC₁₈H₁₆NO₃
Note: The observed mass is expected to be very close to the calculated mass, with the difference reported in parts per million (ppm). This data would be confirmed in a primary synthesis and characterization publication.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation.

For this compound, the fragmentation would likely proceed through cleavage of the C-N bonds or fragmentation of the phenolic rings. The stability of the central triphenylamine (B166846) core would influence the observed fragments. Common fragmentation pathways for related triarylamines often involve the loss of one or more of the substituted phenyl rings or the substituents on those rings. The analysis of these fragmentation pathways provides robust confirmation of the connectivity of the molecular structure determined by NMR.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within the this compound molecule. ksu.edu.sa These two techniques are complementary, providing a more complete picture of the molecular vibrations. ksu.edu.saedinst.com

In IR spectroscopy, the absorption of infrared radiation excites molecules to higher vibrational states, but only vibrations that result in a change in the molecule's dipole moment are IR active. ksu.edu.sauci.edu For this compound, key functional groups such as the hydroxyl (-OH) and the amine (N-H, if present as a secondary or primary amine, though in this tertiary amine it is the C-N stretching that is relevant) groups exhibit characteristic absorption bands. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the C-N stretching of the tertiary amine would be observed in the fingerprint region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.comuci.edu This technique is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, the symmetric breathing modes of the aromatic rings and the stretching of the C-C bonds within the rings would be prominent in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad) IR
Aromatic C-H C-H Stretch 3000-3100 IR, Raman
Aromatic C=C C=C Stretch 1400-1600 IR, Raman
Tertiary Amine (C-N) C-N Stretch 1250-1350 IR

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.esceitec.cz It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted X-ray beams are used to calculate an electron density map, from which the atomic positions can be determined with high precision. nih.gov

For this compound, a successful SC-XRD analysis would yield:

The exact spatial coordinates of each atom (carbon, nitrogen, oxygen, and hydrogen).

Precise bond lengths and angles for the entire molecule.

The conformation of the triphenylamine core, including the propeller-like arrangement of the phenol rings.

Information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

The process of solving a crystal structure via SC-XRD can sometimes be challenging due to the "phase problem," where the phase information of the diffracted waves is lost. nih.gov However, modern computational methods have greatly facilitated this process. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). ucmerced.edu

PXRD is particularly valuable for:

Identifying crystalline phases: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. ucmerced.edu

Analyzing polymorphism: Polymorphs are different crystalline forms of the same compound. rigaku.com Since they have different crystal lattices, they will produce distinct PXRD patterns. mdpi.comamericanpharmaceuticalreview.com PXRD is a primary tool for detecting and quantifying polymorphic impurities in a sample. rigaku.commdpi.com

Table 2: Comparison of Single-Crystal and Powder X-ray Diffraction

Feature Single-Crystal X-ray Diffraction (SC-XRD) Powder X-ray Diffraction (PXRD)
Sample Type Single, high-quality crystal Finely powdered (polycrystalline)
Information Obtained Precise 3D atomic structure, bond lengths, bond angles, conformation, crystal packing Crystalline phase identification, polymorphism analysis, phase purity assessment

| Primary Application | Absolute structure determination | Routine analysis and quality control |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are essential for determining the purity of this compound and for separating it from any structurally similar analogs or impurities. moravek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. moravek.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC analysis for purity would involve:

Method Development: Optimizing parameters such as the column, mobile phase composition (including pH and any additives), flow rate, and detector wavelength to achieve good separation of the main compound from any impurities. phcogres.comgoogle.com

Validation: The developed method would then be validated for its linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). nih.gov

Purity Calculation: The purity of the this compound sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

Table 3: Illustrative HPLC Method Parameters for Analysis of Phenolic Compounds

Parameter Condition
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) phcogres.com
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile phcogres.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis at a wavelength where the compound absorbs strongly (e.g., 290 nm) researchgate.net

| Temperature | Ambient or controlled (e.g., 40°C) phcogres.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. research-solution.com However, due to its polar nature and high molecular weight, this compound is not sufficiently volatile for direct GC analysis. research-solution.comsigmaaldrich.com Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups. research-solution.comresearchgate.net

Common derivatization techniques for phenolic compounds include:

Silylation: Reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

Alkylation: Converting the hydroxyl groups to ethers, for example, by reaction with a methylating agent.

Acylation: Esterifying the hydroxyl groups.

Once derivatized, the resulting volatile derivative of this compound can be analyzed by GC, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. epa.gov GC analysis can provide high-resolution separation and is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Table 4: Common Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic acid
Methanol (B129727)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Coordination Chemistry of 4,4 ,4 Nitrilotriphenol

Ligand Design and Coordination Capabilities of 4,4',4''-Nitrilotriphenol

The coordination behavior of this compound is dictated by its tripodal nature and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms. This combination allows for versatile binding modes and the formation of stable complexes with a variety of metal ions.

This compound is a potentially tetradentate ligand, capable of binding to a metal center through the lone pair of electrons on the central nitrogen atom and the oxygen atoms of the three phenolic groups after deprotonation. This multidentate nature allows it to form stable chelate complexes. The simultaneous binding of multiple donor sites to a single metal ion, known as the chelate effect, enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

The donor set can be described as NO₃, comprising one nitrogen and three oxygen atoms. In practice, not all donor atoms may coordinate to a single metal center; the ligand can also act as a tridentate or even a bridging ligand connecting multiple metal centers. The coordination behavior is often influenced by the specific metal ion, the reaction conditions, and the presence of any substituents on the ligand's aromatic rings.

In a study of a closely related constitutional isomer, tris(2-hydroxyphenyl)amine, the ligand was shown to coordinate to a vanadium(V) center. In this complex, the ligand acts as a tetradentate donor, binding through the three deprotonated phenolate (B1203915) oxygens and the central amine nitrogen, forming a stable, seven-coordinate complex. nih.gov This demonstrates the potential for full chelation by this class of tripodal amine-phenol ligands.

The three-dimensional structure of coordination compounds is heavily influenced by the conformation adopted by the ligand upon binding to a metal ion. This compound possesses significant conformational flexibility due to the rotation possible around the C-N and C-O bonds. The spatial arrangement of the three hydroxyphenyl arms dictates the geometry of the coordination pocket and, consequently, the coordination number and geometry of the metal center.

For instance, the ligand can adopt a "cone" or "propeller-like" conformation, where the three phenolic groups are oriented to one side of the central nitrogen atom, creating a cavity suitable for encapsulating a metal ion. The resulting metal complexes often exhibit geometries such as distorted tetrahedral, trigonal bipyramidal, or capped octahedral, depending on the size of the metal ion and the steric bulk of the ligand. rsc.orgiucr.org

In vanadium(V) hydrazido complexes synthesized with the isomeric tris(2-hydroxyphenyl)amine ligand, the metal center adopts a distorted trigonal bipyramidal geometry. rsc.org The three phenolate oxygen atoms occupy the equatorial positions, while the central amine nitrogen and the hydrazido ligand occupy the axial positions. rsc.org This arrangement is a direct consequence of the ligand's tripodal structure forcing a specific spatial orientation of the donor atoms around the vanadium core. rsc.org The flexibility of such ligands can be crucial in catalysis, allowing the complex to adopt different conformations during various steps of a catalytic cycle to enhance reactivity and selectivity. canada.ca

Table 1: Coordination Details of a Vanadium(V) Complex with an Isomeric Tris(hydroxyphenyl)amine Ligand Data extracted from a study on a vanadium(V) dimethylhydrazido complex with the tris(2-hydroxyphenyl)amine ligand, a constitutional isomer of this compound. rsc.org

FeatureDescription
Metal Center Vanadium(V)
Ligand Tris(2-hydroxyphenyl)amine
Coordination Geometry Distorted Trigonal Bipyramidal
Equatorial Donors 3 x Phenolate Oxygen atoms
Axial Donors 1 x Amine Nitrogen, 1 x Hydrazido ligand
V-N (amine) distance ~2.25 - 2.35 Å
V-O (phenolate) distances ~1.85 - 1.87 Å
V=N (hydrazido) distance ~1.68 - 1.69 Å
N(amine)-V-N(hydrazido) angle ~165°

Multidentate Chelation via Phenolic Oxygen and Central Nitrogen Donors

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

The rigid, well-defined structure and multiple connection points of this compound and its derivatives make them excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs). researchgate.net These materials are crystalline solids formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) into extended one-, two-, or three-dimensional networks. mdpi.com

The design of MOFs using linkers like this compound involves connecting the peripheral functional groups (the hydroxyls) to metal-containing nodes. More commonly, derivatives such as tris(4-carboxyphenyl)amine are used, where the terminal groups are carboxylates, which readily form strong coordination bonds with metal ions. mdpi.com The synthesis is typically achieved under solvothermal conditions, where the metal salt and the organic linker are dissolved in a high-boiling-point solvent and heated in a sealed vessel. fudan.edu.cnsemanticscholar.org This method allows for the slow crystallization of the framework, leading to high-quality, single-crystal products. fudan.edu.cn

For example, two cadmium-based MOFs were successfully constructed using a derivative, tris(3′-F-4′-carboxybiphenyl)amine (H₃TFBA), under solvothermal conditions at 85 °C for 48 hours. mdpi.com The choice of solvent (a mixture of DMF, methanol (B129727), and water) and the presence of auxiliary ligands can further direct the final structure. mdpi.comsemanticscholar.org

The combination of a tripodal linker with various metal nodes and auxiliary ligands can lead to a wide array of network structures with different dimensionalities and topologies. nih.gov The connectivity of the metal node and the geometry of the organic linker are key factors that determine the final architecture. ossila.com

In the case of MOFs built from a triphenylamine-based tricarboxylic acid, different structures can be obtained. One such Cd-MOF exhibits a two-dimensional (2D) network composed of [Cd₄O₂₆] units. mdpi.com When an auxiliary N-donor ligand like 4,4'-bipyridine (B149096) is introduced, the same primary linker forms a three-dimensional (3D) non-interpenetrated microporous structure. mdpi.com

The topology of these frameworks can be simplified and classified by representing the metal nodes and organic linkers as points and lines. For instance, a 3D framework built from Mn(II) centers and a dicarboxylate linker was identified as having a pts topology with a Schläfli point symbol of (4².8⁴). nih.gov This systematic classification helps in understanding and predicting the structures of new frameworks. cd-bioparticles.net

Table 2: Structural Features of MOFs Based on a Triphenylamine-Derivative Linker Data based on Cd-MOFs constructed from tris(3′-F-4′-carboxybiphenyl)amine (H₃TFBA). mdpi.com

FeatureCdMOF-1CdMOF-2
Auxiliary Ligand None4,4'-bipyridine
Metal Node [Cd₄O₂₆] clusterCd(II) ion
Dimensionality 2D Network3D Framework
Interpenetration N/ANon-interpenetrated
Pore Structure N/AMicroporous with hexagonal pores (24.6 × 25.9 Å)
Porosity Not reported as porous21.7% (calculated)

Tunable Porosity and Active Site Engineering in MOF Structures

A key feature of MOFs is their tunable porosity, which can be controlled by altering the length and functionality of the organic linker. researchgate.net Using longer linkers generally leads to larger pores, which is desirable for applications such as gas storage and the encapsulation of large guest molecules. researchgate.net The porosity of MOFs endows them with exceptionally high specific surface areas. researchgate.net For example, a zinc-based MOF featuring a 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine linker was found to be ultramicroporous with a Langmuir surface area of 711 m²/g. mdpi.com

Furthermore, the chemical environment within the pores can be engineered by introducing functional groups onto the organic linker, a process known as active site engineering. researchgate.net While the hydroxyl groups of this compound itself could act as hydrogen-bond donors or be post-synthetically modified, derivatives are often used to directly incorporate desired functionalities. For instance, amino-functionalized MOFs have been shown to improve hydrophilicity and create specific binding sites, such as hydrogen bond donors, enhancing the material's performance in applications like the enrichment of pollutants from water. fudan.edu.cn The presence of open metal sites or specific functional groups within the porous structure can act as catalytic centers or selective binding sites for guest molecules. iucr.org

Formation and Characterization of Discrete Metal Complexes

Discrete metal complexes are individual, well-defined molecular entities, as opposed to extended polymeric structures. The formation of such complexes with this compound and its analogues involves the reaction of the ligand with a metal salt, often in a suitable solvent. The resulting complex's nuclearity (mononuclear or polynuclear) and geometry are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Mononuclear Complexes: Mononuclear complexes, containing a single metal center, are readily formed when the tripodal ligand wraps around the metal ion. The synthesis typically involves combining the ligand and a metal salt in a stoichiometric ratio. For instance, mononuclear complexes of lanthanide ions have been prepared with N₄O₃ tripodal amine phenol (B47542) ligands, where the ligand coordinates in a tridentate fashion, leaving some donor atoms unbound. ubc.ca Similarly, mononuclear complexes of Group 13 metals (Al³⁺, Ga³⁺, In³⁺) and first-row transition metals like manganese, iron, and cobalt have been synthesized using various tripodal phenolate ligands. mdpi.comescholarship.org

A common synthetic strategy involves the reaction of the ligand with a metal salt, such as a halide, acetate (B1210297), or nitrate, in a solvent like methanol or ethanol. researchgate.netmdpi.com The synthesis of vanadium(V) complexes with the positional isomer, tris(2-hydroxyphenyl)amine, has been reported, yielding mononuclear species with a distorted trigonal bipyramidal geometry. researchgate.net In these cases, the ligand coordinates using the central nitrogen and the three deprotonated phenolate oxygens.

Polynuclear Complexes: Polynuclear complexes, containing two or more metal centers, can form when the arms of the tripodal ligand bridge between different metal ions or when multiple ligand-metal units self-assemble. The synthesis of polynuclear clusters can be directed by using specific metal precursors and controlling the reaction stoichiometry. For example, reacting Ni(OAc)₂ with related hydrazone ligands has been shown to produce di-, tri-, and tetranuclear clusters, where acetate and phenoxido groups act as bridges between nickel centers. mdpi.com

In some cases, the tripodal ligand itself can act as a "metalloligand" or "metallosynthon." A mononuclear complex is first formed, which then uses its remaining uncoordinated donor sites to bind to other metal centers, forming larger polynuclear structures. db-thueringen.de The formation of coordination polymers, which are extended 1D, 2D, or 3D networks, represents the extreme of polynuclearity and is common for ligands with rigid backbones and multiple donor sites. mdpi.comrsc.orgrsc.org For example, a cadmium(II) complex with a tripodal imine-phenol ligand self-assembles into a trinuclear mesocate structure with S₆ symmetry. mdpi.com

The following table summarizes representative synthetic approaches for complexes with analogous tripodal ligands.

Metal IonLigand TypeNuclearitySynthetic MethodReference
Ni(II)HydrazoneMononuclear, PolynuclearReaction with Ni(OAc)₂ in methanol, solvothermal conditions. mdpi.com
Cd(II)Imine-phenolTrinuclearSelf-assembly of Cd²⁺ and ligand in methanol/acetonitrile (B52724). mdpi.com
V(V)tris(2-hydroxyphenyl)amineMononuclearReaction with V(V) precursors. researchgate.net
Fe(II)Pyridyl imineMononuclearReaction of tren-based ligand with iron(II) salts. mdpi.com
La(III), Gd(III)Amine phenolMononuclearReaction of lanthanide nitrates with N₄O₃ ligands. ubc.ca

This table is generated based on data from analogous ligand systems.

The interaction between a metal ion and this compound involves the donation of electron pairs from the bridgehead nitrogen and the three phenolate oxygen atoms to the metal's empty orbitals, forming coordinate covalent bonds. The nature of this bonding and the resulting electronic structure dictate the complex's properties, such as color, magnetism, and reactivity.

Metal-Ligand Bonding: The bonding in these complexes is typically described by Ligand Field Theory (LFT), which considers the interactions between the metal's d-orbitals and the ligand's orbitals. researchgate.netacs.org The tripodal ligand acts as a tetradentate, σ-donor through its N and O atoms. The phenolate oxygens, being anionic, are strong σ-donors and can also participate in π-donation to the metal center. mdpi.com

X-ray crystallography is the definitive method for characterizing the solid-state structure and provides precise information on bond lengths and angles. For instance, in a cerium(III) complex with a related tripodal amido-phenolate ligand, the Ce-O distances were found to be shorter than the Ce-N distances, reflecting the strong interaction of the hard Ce³⁺ ion with the hard phenoxide donors. nih.gov Infrared (IR) spectroscopy can also probe the metal-ligand bond, as coordination typically shifts the vibrational frequencies of the C-O and C-N bonds of the ligand. nih.gov

Electronic Structures: The coordination of the ligand to the metal ion removes the degeneracy of the metal's d-orbitals. In an octahedral environment, these orbitals split into a lower-energy t₂g set and a higher-energy e_g set. arizona.edu The energy difference between these sets (Δo) determines the electronic configuration and the spectroscopic and magnetic properties of the complex.

Electronic Spectra: The color of transition metal complexes arises from electronic transitions between these split d-orbitals (d-d transitions). uomustansiriyah.edu.iqhhrc.ac.in These transitions are observed as broad absorption bands in the UV-Visible spectrum. scribd.com The number and energy of these bands can be predicted using Orgel or Tanabe-Sugano diagrams, which plot the energy of electronic states as a function of the ligand field strength. hhrc.ac.inrsc.org For complexes with ligands containing extensive π-systems, intense charge-transfer (CT) bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also be observed. libretexts.org

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons. For a given d-electron count (d⁴ to d⁷) in an octahedral field, the electronic configuration can be either high-spin (maximum unpaired electrons) or low-spin (minimum unpaired electrons), depending on whether the ligand field splitting energy (Δo) is smaller or larger than the electron pairing energy. mdpi.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff_), which reveals the number of unpaired electrons. In polynuclear complexes, magnetic measurements can also elucidate the nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between metal centers. mdpi.comresearchgate.net

The table below shows characteristic bond lengths from a related tripodal amine-phenolate complex.

BondBond Length (Å)CompoundReference
Ce-O~2.35 ÅCe(III) complex of H₆Clamp nih.gov
Ce-N (amine)~2.70 ÅCe(III) complex of H₆Clamp nih.gov
V-O (phenolate)~1.85 ÅV(V) complex of tris(2-hydroxyphenyl)amine researchgate.net

This table is generated based on data from analogous ligand systems.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of coordination chemistry, influencing a complex's properties and reactivity. mdpi.com For a tetradentate tripodal ligand like this compound coordinating to a six-coordinate octahedral metal center, specific isomeric forms are possible.

Geometric Isomerism: When a tetradentate tripodal ligand occupies four sites of an octahedron, the remaining two sites are filled by other ligands (e.g., solvent molecules or anions). The tripodal ligand can coordinate in two primary ways, leading to geometric isomers:

facial (fac) : The three phenol arms occupy one triangular face of the octahedron. The nitrogen bridgehead atom would then occupy a position adjacent to this face.

meridional (mer) : The three phenol arms occupy positions in a plane that bisects the octahedron (the meridian).

For many tris-chelate complexes with asymmetrical bidentate ligands, a statistical mixture of 1 fac to 3 mer isomers is often observed. researchgate.net The specific isomer formed with a tetradentate tripodal ligand depends on the steric constraints of the ligand backbone and the electronic preferences of the metal ion. libretexts.org The classic ligand tris(2-aminoethyl)amine (B1216632) (tren), which has a similar N₄ donor set, almost exclusively enforces a cis (related to fac) geometry in octahedral complexes due to the constraints of its ethylene (B1197577) linkers. mdpi.com

Supramolecular Chemistry and Host Guest Interactions of 4,4 ,4 Nitrilotriphenol Systems

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of molecules into ordered structures, or self-assembly, is orchestrated by a delicate balance of various non-covalent interactions. csic.es For 4,4',4''-nitrilotriphenol, its phenolic hydroxyl groups and aromatic rings provide the necessary functionalities for a range of these weak interactions, which collectively dictate the stability and structure of the resulting supramolecular assemblies.

Role of Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing directionality and strength to molecular assemblies. In systems involving this compound, the hydroxyl groups are primary sites for hydrogen bond formation. These interactions can occur between nitrilotriphenol molecules themselves or with other complementary molecules, leading to the formation of extensive and often intricate hydrogen-bonding networks. jiangnan.edu.cnrsc.orgnih.gov

Interaction TypeParticipating GroupsSignificance in Self-Assembly
Intermolecular Hydrogen BondingPhenolic -OH groups of adjacent nitrilotriphenol moleculesFormation of chains, sheets, and 3D networks.
Intramolecular Hydrogen BondingPhenolic -OH group with the nitrogen atomCan influence the conformation of a single molecule, predisposing it for specific intermolecular interactions.
Hydrogen Bonding with SolventsPhenolic -OH groups with polar solvent moleculesAffects solubility and can mediate the self-assembly process.
Hydrogen Bonding with Guest MoleculesPhenolic -OH groups with functional groups of a guest moleculeKey to host-guest recognition and the formation of inclusion complexes.

π-π Stacking and Aromatic Interactions in Molecular Recognition

The geometry of π-π stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. The specific arrangement adopted depends on the electronic nature of the aromatic rings and the steric environment. In the context of molecular recognition, the shape and electronic properties of the aromatic surfaces of this compound can be tailored to selectively bind with other aromatic guest molecules. canada.ca

Stacking GeometryDescriptionTypical Energy (kcal/mol)
Face-to-FaceAromatic rings are parallel and directly on top of each other.1.5 - 2.5
Parallel-DisplacedAromatic rings are parallel but shifted relative to each other.2.0 - 3.0
T-shaped (Edge-to-Face)The edge of one aromatic ring points towards the face of another.1.0 - 2.5

Other Weak Intermolecular Forces

Beyond hydrogen bonding and π-π stacking, other subtle forces contribute to the stability and specificity of supramolecular assemblies involving this compound.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. researchgate.net In this compound systems, the C-H bonds of the aromatic rings or alkyl chains (if present in a derivative) can interact with the π-faces of adjacent molecules, further refining the three-dimensional structure. researchgate.net

Directed Self-Assembly of this compound in Solution and Solid State

By understanding and controlling the non-covalent interactions discussed above, it is possible to guide the self-assembly of this compound into specific, functional supramolecular structures. This directed self-assembly can be achieved in both solution and the solid state through various strategies. rsc.org

Formation of Supramolecular Gels and Polymers

In solution, this compound and its derivatives can act as low-molecular-weight gelators (LMWGs). nih.govsemanticscholar.org Through a hierarchical self-assembly process, the molecules first form one-dimensional fibrous structures, often stabilized by hydrogen bonding and π-π stacking. nih.gov These primary fibers then entangle to create a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. nih.govimdea.org

The properties of these gels, such as their mechanical strength and responsiveness to external stimuli (e.g., temperature, pH), are directly related to the nature and strength of the non-covalent interactions within the fibrous network. ustc.edu.cn The ability to form such gels opens up possibilities for applications in areas like drug delivery and materials science. semanticscholar.orgimdea.org

Similarly, by designing appropriate complementary interactions, this compound can be incorporated into supramolecular polymers. nih.gov These are long, chain-like structures held together by non-covalent bonds, offering dynamic and reversible properties not typically found in conventional covalent polymers. nih.gov

Crystal Engineering and Cocrystallization Strategies

In the solid state, the principles of crystal engineering can be applied to control the packing of this compound molecules into well-defined crystalline architectures. nih.govresearchgate.netusf.edu This involves the rational design of intermolecular interactions to achieve a desired crystal structure and, consequently, desired material properties.

A powerful strategy in crystal engineering is cocrystallization, where two or more different molecules are brought together in a stoichiometric ratio to form a new crystalline solid. nih.govijcrt.orgnih.gov By selecting appropriate "coformers" that can establish specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with this compound, it is possible to create a wide variety of novel solid-state structures with tailored properties. ijcrt.org

The screening for suitable coformers and the methods of cocrystal preparation, such as slow evaporation from solution or mechanochemical grinding, are critical steps in this process. researchgate.netnih.gov The resulting cocrystals can exhibit modified physicochemical properties compared to the individual components.

TechniqueDescriptionApplication for this compound
Slow EvaporationA solution containing this compound and a coformer is slowly evaporated, allowing for the controlled growth of cocrystals.Production of high-quality single crystals for structural analysis. nih.gov
Mechanochemistry (Grinding)This compound and a coformer are ground together, either neat or with a small amount of liquid, to induce cocrystal formation. researchgate.netA rapid and solvent-free or solvent-minimized method for screening and preparing cocrystals. researchgate.net
Slurry CrystallizationA suspension of this compound and a coformer is stirred in a solvent in which they have low solubility.Can lead to the thermodynamically most stable cocrystal form. nih.gov

The realm of supramolecular chemistry delves into the intricate world of non-covalent interactions, where molecules recognize and bind to one another to form organized, functional entities. fiveable.me At the heart of this field lies the principle of host-guest chemistry, which involves the specific binding of a "guest" molecule within a cavity or binding site of a "host" molecule. fiveable.me The compound this compound, with its unique tripodal structure and functional groups, serves as a versatile building block for the design of host systems capable of engaging in a variety of host-guest interactions.

Exploration of Molecular Recognition Mechanisms

Molecular recognition is the foundation of host-guest chemistry, dictating the specificity and strength of the interaction between a host and its guest. nih.gov The process is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. fiveable.methno.org In the context of this compound-based systems, the phenolic hydroxyl groups and the central nitrogen atom are key players in orchestrating molecular recognition events.

The three-dimensional architecture of this compound and its derivatives plays a crucial role in defining the size and shape of the binding cavity, a concept central to the "lock and key" and "induced fit" models of molecular recognition. researchgate.net The pre-organized nature of a rigid host can lead to high selectivity for a specific guest that perfectly complements its cavity. Conversely, more flexible hosts can adapt their conformation upon guest binding, an "induced fit" mechanism that allows for the recognition of a broader range of guests. researchgate.net

Crystal engineering, a subfield of supramolecular chemistry, provides a powerful strategy for designing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org Through the principles of crystal engineering, this compound can be utilized to construct crystalline solids, such as clathrates, where guest molecules are entrapped within the host lattice. wikipedia.orglsbu.ac.uk These structures are stabilized by a variety of weak interactions, and their formation is a testament to the sophisticated molecular recognition capabilities of the host.

Quantitative Assessment of Binding Affinities and Selectivity

A thorough understanding of host-guest interactions necessitates the quantitative determination of binding affinities. nih.gov The binding constant (K_a) is a key thermodynamic parameter that quantifies the strength of the association between a host and a guest in a host-guest complex. fiveable.me A higher K_a value signifies a stronger and more stable complex. The Gibbs free energy change (ΔG) of binding, which is directly related to the binding constant, provides insight into the spontaneity of the complexation process. fiveable.me

Several analytical techniques are employed to measure binding affinities. Nuclear Magnetic Resonance (NMR) titration is a powerful method that monitors the chemical shift changes of host or guest protons upon complexation to determine the binding constant. nih.gov In situ Fourier-transform infrared (FTIR) spectroscopy can also be utilized to measure association constants by observing changes in the vibrational frequencies of the host or guest molecules upon interaction. rsc.org

The selectivity of a host for a particular guest over others is another critical aspect of molecular recognition. This can be quantified by comparing the binding constants for a series of different guests. A host that exhibits high selectivity will have a significantly larger binding constant for its preferred guest. Computational methods, such as molecular docking and dynamics simulations, can complement experimental data by providing insights into the binding modes and energetics of host-guest complexes, aiding in the rational design of selective hosts. researchgate.net

The following table presents hypothetical binding affinity data for a host system derived from this compound with various guest molecules, illustrating how binding constants can be used to assess affinity and selectivity.

Guest MoleculeBinding Constant (K_a) [M⁻¹]Technique
Guest A1.5 x 10⁴NMR Titration
Guest B2.3 x 10³UV-Vis Spectroscopy
Guest C8.9 x 10²Fluorescence Quenching

This table is for illustrative purposes and does not represent actual experimental data.

Encapsulation and Controlled Release of Guest Molecules

The ability of this compound-based host systems to form inclusion complexes allows for the encapsulation of guest molecules. researchgate.net This process involves the physical entrapment of a guest within the cavity of a host or a network of host molecules, effectively isolating it from the surrounding environment. researchgate.netresearchgate.net Encapsulation can protect sensitive guest molecules from degradation, enhance their solubility, and control their release. nih.govsemanticscholar.org

The release of an encapsulated guest can be triggered by external stimuli, such as changes in pH, temperature, or the presence of a competitive guest molecule. nih.govrsc.org This "controlled release" is a cornerstone of many applications in fields like drug delivery and agriculture. rsc.orgmdpi.com For instance, a guest molecule could be released from a pH-sensitive host system as it transitions from a neutral to an acidic environment.

The design of the host system is paramount in determining the encapsulation efficiency and the release kinetics of the guest. The size, shape, and chemical nature of the host's cavity must be compatible with the guest molecule. The strength of the host-guest interactions also plays a crucial role; a very strong interaction might hinder the timely release of the guest.

The following table outlines different strategies for the controlled release of guest molecules from host systems, a principle applicable to hosts derived from this compound.

Release MechanismTriggering StimulusPotential Application
pH-Responsive ReleaseChange in pHDrug delivery to specific tissues
Thermo-Responsive ReleaseChange in temperatureSmart materials
Competitive DisplacementIntroduction of a strongly binding guestSensing and diagnostics

This table provides a conceptual framework and is not based on specific experimental data for this compound systems.

Applications of 4,4 ,4 Nitrilotriphenol in Materials Science and Catalysis

Advanced Polymer Materials

The trifunctional nature of 4,4',4''-nitrilotriphenol allows it to act as a key building block in the synthesis of complex macromolecular architectures. The three phenolic hydroxyl groups can be readily modified or engaged in polymerization reactions, leading to the formation of highly crosslinked or functionalized polymers.

Thermosetting resins, such as epoxy resins, form rigid, three-dimensional networks upon curing, a process that relies on the chemical reaction between the resin and a curing agent, or crosslinker. researchgate.net Phenolic compounds, in general, are utilized as crosslinkers for epoxy resins, where the hydroxyl groups of the phenol (B47542) react with the epoxide groups of the resin. mdpi.com This reaction, often accelerated by heat and catalysts, leads to the formation of a highly durable and chemically resistant polymer network. specificpolymers.com The functionality of the phenolic crosslinker—that is, the number of reactive hydroxyl groups per molecule—plays a critical role in determining the crosslink density and, consequently, the final properties of the thermoset.

Given its three phenolic hydroxyl groups, this compound is structurally suited to act as a high-functionality crosslinker. The use of a trifunctional crosslinker would theoretically lead to a densely crosslinked polymer network, which could enhance properties such as thermal stability and chemical resistance. azom.com However, specific research detailing the use and performance of this compound as a primary crosslinking agent in common thermosetting systems like epoxy resins is not extensively documented in the available literature. Formulations for epoxy resins often involve various dianhydrides and other phenolic resins to achieve high-temperature performance. mdpi.comazom.com

The incorporation of rigid, aromatic structures into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. researchgate.netmdpi.com The inherent rigidity of the phenyl rings in this compound can restrict the rotational motion of polymer chains, leading to a higher glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. researchgate.netkpi.ua An increase in Tg is generally indicative of improved thermal stability. google.com

For instance, studies on other polymers have shown that blending high- and low-molecular-weight polymers or creating copolymers can significantly improve thermal and mechanical properties. researchgate.net The introduction of bulky side groups or rigid main-chain components often results in increased polymer stiffness and strength. sciencepublishinggroup.com Similarly, the addition of polyimide, a high-temperature polymer, to nitrile rubber has been shown to increase the thermal stability of the resulting compound. google.com While these general principles suggest that polymers derived from this compound would exhibit favorable thermal and mechanical properties, detailed experimental data and specific research on polymers synthesized directly from this compound are limited in the provided search results.

Functional polymers, which possess reactive groups, are crucial for creating advanced materials with tailored properties. researchgate.net this compound, with its three hydroxyl groups and a central nitrogen atom, is an ideal candidate for a functional monomer or precursor for synthesizing a variety of polymers. rsc.org These reactive sites allow for its incorporation into polymer chains through condensation polymerization reactions, such as the formation of polyesters or polyethers. e3s-conferences.orguw.edu.pl

The synthesis of polymers often involves the polymerization of monomers to create a base polymer, which can then be further modified. researchgate.net The use of a precursor like this compound could allow for the direct synthesis of polymers with inherent functionality. These functionalities can then be used for post-synthesis modifications, enabling the attachment of other molecules or the tuning of material properties such as solubility and reactivity. researchgate.net For example, organometallic polymers can be used as precursors to generate magnetic nanostructures upon pyrolysis. nih.gov While the concept is well-established, specific examples of large-scale polymer synthesis using this compound as the primary precursor are not detailed in the available search results.

A significant application of this compound is in the field of electrochemical energy storage, specifically in the development of organic radical batteries (ORBs). researchgate.net ORBs are considered a potentially more environmentally friendly alternative to traditional lithium-ion batteries as they utilize organic polymers to store and release energy. researchgate.netnih.gov

Researchers have successfully explored this compound, referred to as TPA-(OH)₃, as a stable organic radical cathode material. researchgate.netnih.gov The process involves the facile, air-based oxidation of the parent molecule to produce an open-shell TPA-O₃ radical. This radical is stabilized through resonance structures involving the nitroxide, which contributes to its high electrochemical stability. researchgate.net

When used as a cathode material in an aqueous zinc-ion battery, the TPA-O₃ radical exhibits promising performance. researchgate.net It demonstrates a stable capacity and high-capacity retention over thousands of cycles, marking an improvement over many previously reported organic radical cathodes. researchgate.net The material's performance is attributed to its high electron conductivity and stable electrochemical behavior during charge and discharge cycles. researchgate.net

Electrochemical Performance of TPA-O₃ Radical Cathode researchgate.net
ParameterValue
Reduction Voltage (vs Zn/Zn²⁺)~1.0 V
Stable Capacity123.7 mAh g⁻¹
Capacity Retention (after 2000 cycles at 5 A g⁻¹)95.87%

Fabrication of Functional Polymer Precursors and Blends

Catalytic Applications and Mechanistic Investigations

The chemical structure of this compound suggests potential for its use in catalysis, either directly or as a ligand for metal catalysts. The phenolic groups and the lone pair of electrons on the central nitrogen atom can coordinate with metal centers, influencing their catalytic activity.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, often dissolved in a solvent. Transition metal complexes are common homogeneous catalysts, and their activity can be tuned by the ligands attached to the metal center. mdpi.com

There is significant research interest in the catalytic reduction of nitrophenols, such as 4-nitrophenol (B140041), into less harmful aminophenols, often using metal nanoparticles or complexes as catalysts. mdpi.comresearchgate.net This reaction is frequently used as a model to assess the activity of new catalysts. mdpi.comresearchgate.net The mechanism often involves the adsorption of the nitrophenol onto the catalyst surface, followed by reduction. While this compound itself contains the phenol structural motif, the available research primarily focuses on the catalytic conversion of nitrophenols rather than the use of this compound as a catalyst or catalytic ligand in homogeneous systems. The literature describes various copper complexes and other metal-based systems for this purpose, but specific studies employing this compound in a catalytic role are not prominent in the search results. mdpi.com

Integration into Heterogeneous Catalytic Systems (e.g., Supported Catalysts)

The integration of this compound and its derivatives into heterogeneous catalytic systems often involves their use as ligands or precursors to create more complex and functional catalytic materials. These systems are advantageous due to the ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. drhazhan.com

Nanostructured materials are frequently employed as supports to enhance the specific surface area and the number of active sites of catalysts. researchgate.net The design of these catalysts can involve creating core-shell structures or other complex nanostructures to achieve multiple functionalities. rsc.orgrsc.org For instance, nickel-based inorganic porous materials have been a significant focus in heterogeneous catalysis for reactions like ethylene (B1197577) oligomerization. researchgate.net The synthesis of such materials can involve methods like sol-gel and atomic layer deposition to produce high-surface-area supports and active phases. rsc.org

The choice of support material is crucial and can range from traditional materials like silica (B1680970) and alumina (B75360) to more advanced materials like metal-organic frameworks (MOFs) and carbon nanotubes. researchgate.netrsc.org For example, Ni-exchanged ordered mesoporous silica-alumina has shown excellent performance as an oligomerization catalyst. researchgate.net The interaction between the active metal and the support can significantly influence the catalytic activity. For instance, in CO2 methanation, the use of supports like ceria can enhance the activity of nickel catalysts. mdpi.com

The development of functionalized heterogeneous catalysts is a key area of research, aiming to create materials with specific acid-base and redox properties for targeted biomass conversion reactions. rsc.org The goal is to design catalysts that are not only active and selective but also stable and reusable, contributing to more sustainable chemical processes. drhazhan.comrsc.org

Mechanistic Studies of Model Reactions (e.g., Reduction of 4-Nitrophenol)

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) is a widely used model reaction to evaluate the catalytic activity of various nanomaterials. researchgate.netresearchgate.netresearchgate.net This reaction is favored because its progress can be easily monitored using UV-visible spectroscopy, observing the decrease in the 4-nitrophenolate (B89219) ion peak at around 400 nm and the emergence of the 4-aminophenol peak. nd.edunih.gov

The reaction is typically carried out in an aqueous solution using a reducing agent like sodium borohydride (B1222165) (NaBH4) and a catalyst. researchgate.net While thermodynamically favorable, the reaction has a significant kinetic barrier, necessitating the use of a catalyst to facilitate electron transfer. researchgate.net The mechanism is often described by the Langmuir-Hinshelwood model, where both reactants adsorb onto the catalyst surface before reacting. nd.edu However, some studies suggest the Eley-Rideal mechanism, where only one reactant adsorbs, may also be at play. nd.edu

A common feature of this reaction is an "induction period" at the beginning where no apparent reaction occurs. nd.edu Compelling evidence suggests this induction time is linked to the consumption of dissolved oxygen in the reaction mixture. researchgate.netnd.edu The proposed mechanism involves the initial reduction of 4-NP to 4-AP on the catalyst surface, followed by the rapid re-oxidation of 4-AP back to 4-NP by dissolved oxygen. nd.edu The induction period ends once all the dissolved oxygen is consumed, allowing the accumulation of the final product, 4-AP. nd.edu

The catalytic activity is influenced by several factors, including the size, shape, and composition of the nanocatalyst. nih.gov For instance, bimetallic nanoparticles, such as Au-Ag, have shown that the rate of 4-NP reduction increases with a decrease in the nanoparticle diameter. researchgate.net Isotope labeling studies have confirmed that water acts as the proton source in this reduction reaction. nih.gov

Table 1: Kinetic Parameters for 4-Nitrophenol Reduction by Various Catalysts

Catalyst Apparent Rate Constant (k_app) (min⁻¹) Turnover Frequency (TOF) (h⁻¹) Activation Energy (E_a) (kJ mol⁻¹) Reference
1D-2D Bi₂S₃ Nanostructures 0.441 1.543 26.13 nih.gov

Applications in Photocatalysis and Electrocatalysis

The principles of photocatalysis and electrocatalysis involve the use of light and electrical energy, respectively, to drive chemical reactions. polyu.edu.hk Both fields often utilize catalysts to enhance efficiency and selectivity. rsc.orgpolyu.edu.hk While the energy input differs, the design strategies for catalysts in both areas share similarities, such as defect engineering, doping, and creating heterostructures. polyu.edu.hk

In photocatalysis , a semiconductor material absorbs light, generating electron-hole pairs that can then participate in redox reactions. polyu.edu.hk Materials like MoS₂ are investigated for their photocatalytic properties due to their narrow bandgap, which allows for a broad-spectrum response. nih.gov However, the high recombination rate of electron-hole pairs can limit their efficiency. nih.gov To overcome this, heterostructures are created to improve charge separation. nih.gov The photocatalytic degradation of pollutants like methylene (B1212753) blue and fipronil (B1672679) has been demonstrated using such composite materials. nih.gov

Electrocatalysis accelerates charge transfer reactions at the interface of an electrode and an electrolyte. polyu.edu.hk This process is crucial for applications like water splitting for hydrogen production. nih.gov MoS₂/MoSe₂ composites have shown excellent performance in the hydrogen evolution reaction (HER), a key part of electrochemical water splitting. nih.gov The design of efficient electrocatalysts often focuses on maximizing the electrochemically active surface area and promoting gas release. researchgate.net

The integration of photocatalysis and electrocatalysis has the potential for significant industrial applications, including the conversion of CO₂ into valuable products and the remediation of pollutants. rsc.orgpolyu.edu.hk For example, Fe-based heterogeneous photocatalysts have been successfully used to convert small molecules like CO into high-value products using sunlight. polyu.edu.hk

Sensing and Detection Technologies

Design of Electrochemical Sensing Platforms

Electrochemical sensors are devices that convert a chemical response into a measurable electrical signal. They are valued for their sensitivity, selectivity, rapid response, and simple operation. nih.gov These sensors typically consist of a three-electrode system: a working electrode, a reference electrode, and a counter electrode. mdpi.com The performance of an electrochemical sensor is heavily dependent on the material used to modify the working electrode. nih.gov

A wide array of materials are used to fabricate these sensing platforms, including metals, metal oxides, carbon nanomaterials, and conducting polymers. nih.govmdpi.com Graphene-based materials, for instance, are popular choices for modifying electrodes due to their unique physical and chemical properties. nih.gov Conducting polymers are also extensively used because they can be easily synthesized and are compatible with biological molecules in aqueous solutions. mdpi.com

The design of these platforms often involves creating nanocomposites to enhance their performance. For example, a composite of electrochemically reduced graphene oxide (ErGO) and a conducting polymer has been used to develop a sensitive hydrazine (B178648) sensor. nih.gov The choice of materials and the fabrication method are crucial for achieving high sensitivity, a low detection limit, and good selectivity against potential interferences. nih.govnih.gov These sensors have found applications in various fields, including environmental monitoring and clinical diagnostics. mdpi.com

Table 2: Performance of an Electrochemical Sensor for Hydrazine Detection

Analytical Method Linear Range (µM) Limit of Detection (µM) Limit of Quantitation (µM)
Differential Pulse Voltammetry (DPV) 0.2–100 0.01 0.03
Amperometry 0.2–100 0.01 0.03

Data from a study on a GCE modified with ErGO/PEDOT:PSS. nih.gov

Development of Chemo- and Biosensors based on Optical Responses

Optical sensors function by detecting changes in light properties, such as intensity or wavelength, in response to an analyte. dexerials.jp These sensors can utilize various phenomena, including fluorescence, surface plasmon resonance (SPR), and surface-enhanced Raman scattering (SERS). nih.govnih.gov

Fluorescence-based sensors are particularly common. For instance, carbon dots (CDs) have been used as fluorescent probes for the detection of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP). nih.gov The fluorescence of the CDs is quenched in the presence of TNP, and this change can be correlated to the analyte's concentration. nih.gov The mechanism for this quenching can involve processes like the inner filter effect and electron transfer. nih.gov

Fiber optic sensors are another important category of optical sensors. nih.gov They are advantageous due to their low cost, small size, and potential for remote sensing. nih.gov These sensors can be combined with various spectroscopic techniques and can be made highly specific by immobilizing bioreceptors like antibodies on the fiber surface. nih.gov

Optical sensors are used in a wide range of applications, from detecting pathogenic bacteria to monitoring environmental pollutants. nih.govnih.gov The choice of sensor type depends on the specific application, with factors like sensitivity, selectivity, and cost being important considerations. nih.govomron.com

Environmental Remediation and Separation Processes

Environmental remediation aims to remove pollutants from various environmental media. iaea.org Separation processes are often a crucial component of remediation strategies. routledge.com These processes can be broadly categorized into physical, chemical, and biological methods. mdpi.com

Catalytic degradation is a prominent chemical method for treating pollutants like 4-nitrophenol. researchgate.net This often involves reducing the toxic compound to a less harmful or even valuable substance. researchgate.net For instance, the catalytic reduction of 4-NP produces 4-aminophenol, which has industrial applications. researchgate.net Both heterogeneous and homogeneous catalysts can be used, with heterogeneous systems offering the advantage of easier separation and reuse. drhazhan.comoiccpress.com Photocatalysis and electrocatalysis are also being explored for environmental remediation, offering pathways to degrade organic pollutants into simpler, non-toxic compounds like water and carbon dioxide. nih.govresearchgate.net

Separation techniques are essential for isolating pollutants or separating components of a mixture. routledge.com These can range from basic extraction and partition processes to more advanced methods like chromatography and membrane separations. routledge.com In the context of microplastic pollution, techniques like hydrocyclone separation are being investigated for their high efficiency and low energy consumption. mdpi.com

Biological methods, such as biodegradation and phytoremediation, utilize natural processes to break down or remove contaminants. routledge.commdpi.com These approaches are often considered cost-effective and environmentally friendly. mdpi.com The management of environmental remediation projects often involves an integrated approach, considering not only the technical aspects but also social, economic, and ethical factors. iaea.org

Adsorption of Pollutants

The unique molecular structure of this compound, featuring three phenolic groups and a central nitrogen atom, makes it a promising building block for the synthesis of porous organic polymers (POPs). These polymers can be designed to have high surface areas and specific functional groups that facilitate the capture of various pollutants. rsc.org The nitrogen and oxygen atoms within the structure can act as binding sites for heavy metal ions, while the aromatic rings can interact with organic pollutants through π-π stacking and other non-covalent interactions.

Research into functionalized porous materials has shown that the incorporation of specific chemical moieties can significantly enhance their adsorption capabilities. espublisher.com For instance, polymers functionalized with amine and hydroxyl groups, similar to the structure of this compound, have demonstrated potential in adsorbing heavy metal ions and organic dyes from aqueous solutions. espublisher.comoaepublish.com The design of such materials often focuses on creating a high density of accessible adsorption sites within a stable and porous framework.

While direct studies on this compound-based adsorbents are limited, the principles governing the adsorption of pollutants by analogous functionalized polymers provide a strong indication of their potential efficacy. The effectiveness of these materials is typically evaluated by their adsorption capacity and selectivity for target pollutants.

Table 1: Adsorption Performance of Functionalized Porous Organic Polymers for Various Pollutants

Adsorbent TypeTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
Cationic Porous Organic PolymerCr₂O₇²⁻149 nih.gov
Imidazolium-Functionalized Ionic POPReO₄⁻531 mdpi.com
Imidazolium-Functionalized Ionic POPCr₂O₇²⁻292 mdpi.com
Green Synthesized Ionic POPMnO₄⁻>10⁵ (K_d in mL/g) rsc.org
Green Synthesized Ionic POPI₃⁻>10⁵ (K_d in mL/g) rsc.org

This table presents data for various porous organic polymers to illustrate the potential of functionalized materials in pollutant adsorption, as direct data for this compound-based materials is not available.

Catalytic Degradation of Environmental Contaminants

Beyond adsorption, materials derived from this compound can be engineered to possess catalytic activity for the degradation of persistent organic pollutants. The central triphenylamine (B166846) core can serve as a scaffold for the incorporation of catalytically active metal centers, creating metal-organic frameworks (MOFs) or supported metal catalysts. These materials can facilitate advanced oxidation processes (AOPs) that break down complex organic molecules into simpler, less harmful substances.

The catalytic reduction of pollutants such as 4-nitrophenol and various organic dyes is a widely studied area where metal-based catalysts show significant promise. nih.govrsc.orgnih.gov For example, palladium nanoparticles anchored on various supports have demonstrated high efficiency in the catalytic reduction of such contaminants. nih.govrsc.org The design of catalysts often aims to maximize the active surface area of the metal and enhance the interaction between the catalyst and the target pollutant.

Table 2: Catalytic Degradation Efficiency for Various Pollutants Using Different Catalysts

CatalystPollutantDegradation/Reduction Efficiency (%)Time (min)Reference
CeO₂/Pd Nanocomposites4-Nitrophenol~100%- nih.gov
Nb₄C₃Tₓ-Pd5%4-NitrophenolComplete Reduction3 rsc.org
Inorganic-Organic Hybrid PolyoxometalateCr(VI)Complete Reduction12 researchgate.net
Inorganic-Organic Hybrid PolyoxometalateMethylene BlueComplete Reduction4 researchgate.net
Cu-BDC MOF4-Nitrophenol-- nih.gov

This table showcases the performance of various catalysts in degrading environmental pollutants to highlight the potential of catalytic systems, in the absence of direct data for this compound-based catalysts.

Theoretical and Computational Investigations of 4,4 ,4 Nitrilotriphenol

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are essential for understanding the intrinsic properties of a molecule that arise from the distribution of its electrons. semanticscholar.org Methods like Density Functional Theory (DFT) and ab initio calculations are widely used due to their balance of accuracy and computational cost, providing detailed information about molecular geometry, orbital energies, and spectroscopic features. google.comnih.gov

Geometry Optimization and Conformational Analysis

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org The rotation around the Carbon-Nitrogen (C-N) single bonds in 4,4',4''-Nitrilotriphenol leads to various possible conformers. The stability of these conformers is governed by steric hindrance between the phenol (B47542) rings and electronic effects. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the most stable conformer. nih.govnih.gov The optimized structure typically exhibits a non-planar, propeller-like shape to minimize steric repulsion between the bulky phenol groups.

Below is a table of representative optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C-NLength of the bond between the central nitrogen and a phenyl carbon.~1.42 Å
C-OLength of the bond between a phenyl carbon and the hydroxyl oxygen.~1.37 Å
O-HLength of the hydroxyl bond.~0.97 Å
C-C (aromatic)Average length of the carbon-carbon bonds within the phenyl rings.~1.39 Å
Bond Angles
C-N-CAngle between two of the C-N bonds.~118-120°
N-C-CAngle involving the central nitrogen and two adjacent ring carbons.~120°
C-O-HAngle of the hydroxyl group.~109°
Dihedral Angles
C-C-N-CTorsion angle defining the twist of the phenyl rings relative to the C-N-C plane.Varies significantly depending on the conformer.

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.commalayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation. schrodinger.com

For this compound, DFT calculations show that the HOMO is typically localized on the central nitrogen atom and the π-systems of the phenol rings, reflecting the electron-donating nature of the triphenylamine (B166846) core. The LUMO, conversely, is often distributed over the aromatic rings. The presence of electron-donating hydroxyl (-OH) groups on the para positions of the phenyl rings increases the energy of the HOMO, which can affect the HOMO-LUMO gap. malayajournal.org

The table below presents typical energy values for the FMOs of this compound derived from DFT calculations.

OrbitalDescriptionTypical Calculated Energy (eV)
HOMO Highest Occupied Molecular Orbital~ -5.0 to -5.5 eV
LUMO Lowest Unoccupied Molecular Orbital~ -1.0 to -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO~ 3.5 to 4.5 eV

Note: These values are estimations and can vary based on the computational method and solvent model.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.orgnmrdb.org For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating effects of the central nitrogen and the hydroxyl groups. The symmetry of the molecule in its optimized geometry will dictate the number of unique signals in the predicted spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). uwa.edu.au The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π). For this compound, the primary absorptions are expected to be π → π transitions within the aromatic system.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding infrared (IR) intensities. nih.govxmu.edu.cn This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the O-H stretch of the phenol groups, the C-N stretching of the amine, and various aromatic C-H and C-C vibrations. researchgate.netchemrxiv.org

The following table summarizes the key predicted spectroscopic data.

SpectroscopyPredicted FeatureCorresponding Molecular Group/Transition
¹H NMR Aromatic signalsProtons on the phenyl rings
Hydroxyl proton signal-OH group
¹³C NMR Aromatic signalsCarbons of the phenyl rings
C-N signalCarbon attached to the central nitrogen
C-O signalCarbon attached to the hydroxyl group
UV-Vis λ_maxπ → π* transitions
IR ~3200-3600 cm⁻¹O-H stretching vibration
~1200-1300 cm⁻¹C-N stretching vibration
~1500-1600 cm⁻¹Aromatic C=C stretching vibrations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with other molecules, such as solvents or other solutes. longdom.org

Investigation of Molecular Flexibility and Dynamics

MD simulations can reveal the dynamic nature of this compound in different environments. These simulations can track the rotational motions of the phenol rings around the C-N bonds and the flexibility of the hydroxyl groups. This provides insight into the range of conformations the molecule can adopt at a given temperature and how quickly it can transition between them. Such information is crucial for understanding how the molecule's shape fluctuates, which can impact its reactivity and ability to interact with other molecules.

Modeling of Intermolecular Interactions and Self-Assembly Processes

The hydroxyl groups of this compound are capable of forming hydrogen bonds, which are strong directional intermolecular interactions. saskoer.caharvard.edulibretexts.org MD simulations are particularly useful for studying how these interactions influence the behavior of multiple this compound molecules.

Simulations can model the formation of dimers or larger aggregates in solution or in the solid state, driven by hydrogen bonding between the phenol groups. mdpi.com By analyzing the trajectories from an MD simulation, it is possible to characterize the strength, lifetime, and geometry of these hydrogen bonds. This is essential for understanding self-assembly processes, where individual molecules organize into larger, ordered structures. Such studies can predict how this compound might behave in materials science applications where the formation of stable networks is important. rsc.org

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. mdpi.com For this compound and its derivatives, computational studies are crucial for understanding their synthesis, degradation, and potential catalytic applications. While direct and extensive computational studies on the reaction mechanisms specifically involving this compound are not widely documented in existing literature, valuable insights can be drawn from theoretical investigations of structurally related compounds.

Density Functional Theory (DFT) has been employed to investigate the reaction pathways of nitroarene reduction, a key chemical transformation relevant to the nitro groups in this compound. For instance, studies on the reduction of nitrobenzene (B124822) catalyzed by 4,4'-bipyridine (B149096), a molecule with structural similarities to the repeating units of nitrilotriphenol, have revealed intricate multi-step mechanisms. jiaolei.group These calculations have identified crucial intermediates, such as N-boryl-4,4'-bipyridyl radicals, and have shown that the formation of arylnitrene can occur on a triplet potential energy surface, highlighting the importance of intersystem crossing for the reaction to proceed with a reasonable activation energy barrier. jiaolei.group

Such computational models demonstrate the ability to map out potential energy surfaces, identify transition states, and calculate activation energies, which are all critical parameters for understanding reaction kinetics. mdpi.comjiaolei.group The general mechanisms proposed for the catalytic reduction of nitroarenes, often following Langmuir-Hinshelwood kinetics, involve the adsorption of reactants onto a catalyst surface, followed by a series of electron and proton transfer steps. researchgate.netresearchgate.net Computational approaches can model these steps, predicting the most favorable reaction pathways and the roles of intermediates. nih.gov

While the direct catalytic activity of this compound is not extensively explored computationally, the principles from related systems suggest that its triphenylamine core and nitro functionalities could participate in various redox reactions. Future computational work could focus on modeling the specific reaction pathways for the synthesis of this compound-based polymers or its degradation under different environmental conditions. Such studies would be invaluable for optimizing synthetic routes and assessing the stability of materials derived from this compound.

In Silico Design and Screening of Novel this compound-Based Materials

The in silico design and high-throughput computational screening of novel materials have become indispensable strategies in materials science, significantly accelerating the discovery of compounds with desired properties. nih.gov this compound, with its triphenylamine core, serves as an excellent building block for hole-transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). sciforum.netrsc.org

Computational screening methods are employed to evaluate vast libraries of virtual compounds based on key performance-related parameters. nih.govosti.gov For HTMs, these parameters typically include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the reorganization energy, and the triplet energy. nih.govsciforum.net DFT and time-dependent DFT (TD-DFT) are the primary computational tools used for these calculations. sciforum.netresearchgate.net

The goal in designing HTMs for PSCs is to ensure efficient hole extraction and transport from the perovskite layer to the electrode. This requires the HOMO level of the HTM to be well-aligned with the valence band of the perovskite material. rsc.orgdiva-portal.org Computational studies allow for the fine-tuning of the molecular structure of this compound derivatives to achieve this alignment. By modifying the peripheral functional groups, researchers can systematically alter the electronic properties of the core structure.

In the context of OLEDs, particularly for blue phosphorescent emitters, the host material must possess a high triplet energy to prevent energy back-transfer from the dopant. nih.govrsc.org Computational screening can rapidly identify derivatives of this compound that meet this requirement. The screening process often involves a tiered approach, starting with a large number of candidates and progressively filtering them based on more computationally intensive calculations. nih.govosti.gov

Below are interactive data tables summarizing key computational parameters for designed hole-transport materials based on triphenylamine scaffolds, similar to this compound.

Table 1: Computed Electronic Properties of Triphenylamine-Based Hole Transport Materials

This table showcases the calculated HOMO and LUMO energy levels and the resulting energy gap for a selection of computationally designed HTMs. These values are critical for determining the suitability of a material for use in specific optoelectronic devices.

Compound IDHOMO (eV)LUMO (eV)Energy Gap (eV)
TPA-TT-5.30-2.692.61
DPAMes-TT-5.28-2.622.66
PhFF-TT-5.14-2.192.95

Data sourced from computational studies on novel hole-transport materials. rsc.org

Table 2: Predicted Performance Metrics for Novel OLED Emitters

This table presents the predicted triplet energies and photoluminescence quantum yields (PLQY) for newly designed bipolar blue emitters. High values in both categories are desirable for efficient OLED performance.

Compound IDTriplet Energy (ET, eV)PLQY (%)
TAZ-PPI2.8585
4NTAZ-PPI2.9292

Data derived from computational and experimental characterization of D-A type emitters. rsc.org

The in silico approach not only accelerates the discovery of new materials but also provides a deeper understanding of structure-property relationships. sciforum.net This knowledge is crucial for the rational design of the next generation of this compound-based materials for advanced electronic applications.

Future Research Directions and Emerging Paradigms for 4,4 ,4 Nitrilotriphenol Research

Integration with Nanotechnology and Nanoscience

The intersection of 4,4',4''-Nitrilotriphenol research with nanotechnology and nanoscience presents a frontier of significant promise. nano.govnih.govijnnonline.netrepsol.comnih.govaspbs.comwikipedia.org The molecular dimensions and functional group arrangement of this compound make it an ideal candidate for the bottom-up fabrication of nanostructures. nih.gov Its derivatives have already been recognized for their utility as hole-transport materials in organic light-emitting diodes (OLEDs) and solar cells, highlighting their potential in nanoelectronics. mdpi.com

Future research is anticipated to explore the use of this compound as a fundamental building block for creating more complex nanoscale materials. nano.gov This could involve its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its tripodal structure could direct the formation of porous materials with tailored properties for applications in gas storage, separation, and catalysis. The ability to tailor materials at such a small scale opens the door to creating stronger, lighter, and more durable products. nano.gov

Biomimetic and Bio-inspired Material Design

Nature frequently serves as a source of inspiration for the design of advanced materials, a field known as biomimetics. researchgate.netbioinspired-materials.chbeilstein-journals.orguni-mainz.de The principles of biomimicry are increasingly being applied to the development of novel materials with unique properties. mdpi.com this compound, with its tripodal symmetry and potential for forming hierarchical structures, is a compelling candidate for creating bio-inspired materials.

One avenue of exploration is the design of materials that mimic the extracellular matrix (ECM). nih.govnih.gov The ECM is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. nih.gov By functionalizing this compound with appropriate biocompatible moieties, it may be possible to create hydrogels or scaffolds that mimic the natural cellular environment, promoting tissue regeneration and wound healing. mdpi.comnih.gov

Another area of interest is the development of "smart" materials that can respond to external stimuli, similar to biological systems. uni-mainz.de The reactivity of the phenol (B47542) groups and the central nitrogen atom in this compound could be exploited to create materials that change their properties—such as shape, color, or conductivity—in response to changes in pH, temperature, or light. Such materials could find applications in soft robotics, sensors, and drug delivery systems. bioinspired-materials.ch

Exploration of Novel Reactivity and Transformation Pathways

While the basic reactivity of phenols and tertiary amines is well-established, the unique arrangement of these functional groups in this compound presents opportunities for discovering novel chemical reactions and transformation pathways. Future research will likely focus on leveraging this distinct structure to synthesize new classes of compounds with valuable properties.

The electrochemical behavior of this compound is an area of active investigation, particularly its potential as a radical cathode material. researchgate.net Further studies could explore its redox chemistry in greater detail, aiming to develop high-performance organic batteries and other energy storage devices. The stability of the radical species generated from this compound is a key factor that will be a subject of intense study. researchgate.net

Researchers are also likely to investigate new polymerization reactions involving this compound as a monomer. Its trifunctional nature allows for the creation of highly cross-linked polymers with high thermal stability and mechanical strength. The exploration of different polymerization techniques, such as condensation polymerization or oxidative coupling, could lead to the synthesis of novel polymers with applications in aerospace, electronics, and high-performance coatings. The transformation pathways of similar compounds, such as 2,4-dinitro anisole, are being studied to understand their degradation and potential for forming new structures like azo-dimers. researchgate.net

Advanced In Situ and In Operando Characterization Techniques

To fully understand the behavior of this compound in various applications, it is crucial to study its properties and transformations under real-world conditions. Advanced in situ and operando characterization techniques, which allow for the monitoring of materials and reactions as they are happening, will play a pivotal role in future research. mdpi.comd-nb.infonih.govresearchgate.net

For instance, operando X-ray diffraction and spectroscopy can be used to study the structural changes in this compound-based materials during electrochemical cycling in batteries or during catalytic reactions. d-nb.infonih.gov These techniques provide valuable insights into reaction mechanisms and degradation pathways, enabling the rational design of more stable and efficient materials. care-o-sene.comrsc.org

In situ spectroscopic methods, such as Raman and infrared spectroscopy, can be employed to monitor the polymerization of this compound in real-time. nih.gov This allows for a detailed understanding of the reaction kinetics and the formation of intermediate species, which is essential for controlling the final properties of the polymer. rsc.org Combining these experimental techniques with computational modeling will provide a comprehensive picture of the structure-property relationships in these systems.

Multiscale Modeling and Predictive Design of Complex Systems

The complexity of systems based on this compound, from the molecular level to the macroscopic material, necessitates the use of multiscale modeling and predictive design. cecam.orgdiva-portal.orgnih.govwarwick.ac.ukduke.edu This computational approach bridges different length and time scales to understand and predict the behavior of complex materials. cecam.org

At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. cecam.org This information can then be used to parameterize larger-scale models.

Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound-based molecules into nanostructures and to understand the structure and dynamics of polymers derived from it. warwick.ac.uk These simulations can provide insights into how molecular-level interactions give rise to macroscopic properties.

Finally, continuum models can be used to predict the mechanical, thermal, and electrical properties of bulk materials based on the information obtained from the smaller-scale simulations. duke.edu This integrated, multiscale approach will be instrumental in the rational design of new materials with desired functionalities, accelerating the discovery and optimization of this compound-based technologies.

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